rac-(1R,2R)-2-[(tert-butoxy)carbonyl]cyclopropane-1-carboxylic acid, trans
Description
rac-(1R,2R)-2-[(tert-butoxy)carbonyl]cyclopropane-1-carboxylic acid, trans is a cyclopropane derivative featuring a trans-configuration of substituents on the strained cyclopropane ring. The compound contains two key functional groups: a tert-butoxycarbonyl (Boc) group and a carboxylic acid. The Boc group is a widely used protecting group in organic synthesis, particularly for amines, due to its stability under basic and nucleophilic conditions and its ease of removal under acidic conditions . The carboxylic acid moiety enhances solubility in polar solvents and facilitates further derivatization, making this compound a valuable intermediate in pharmaceutical and agrochemical synthesis.
Properties
IUPAC Name |
(1R,2R)-2-[(2-methylpropan-2-yl)oxycarbonyl]cyclopropane-1-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14O4/c1-9(2,3)13-8(12)6-4-5(6)7(10)11/h5-6H,4H2,1-3H3,(H,10,11)/t5-,6-/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IQIADELBDBDDAW-PHDIDXHHSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C1CC1C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)[C@@H]1C[C@H]1C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201150733 | |
| Record name | 1,2-Cyclopropanedicarboxylic acid, 1-(1,1-dimethylethyl) ester, (1R,2R)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201150733 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1909288-13-6 | |
| Record name | 1,2-Cyclopropanedicarboxylic acid, 1-(1,1-dimethylethyl) ester, (1R,2R)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1909288-13-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,2-Cyclopropanedicarboxylic acid, 1-(1,1-dimethylethyl) ester, (1R,2R)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201150733 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | rac-(1R,2R)-2-[(tert-butoxy)carbonyl]cyclopropane-1-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Cyclopropanation via α-Alkylation
The hydrogen-borrowing (HB) catalysis method enables the α-cyclopropanation of ketones through a two-step mechanism. A ketone substrate undergoes alkylation with a secondary alcohol bearing a pendant leaving group (e.g., bromide or tosylate) under HB conditions, forming an α-branched intermediate. Subsequent base-mediated intramolecular nucleophilic displacement yields the cyclopropane ring.
For example, treatment of ketone 14 with potassium tert-butoxide in butanol induces cyclization to form cyclopropane 4 in 72–86% yield. This method is advantageous for substrates requiring regioselective cyclopropanation.
Oxidation to Carboxylic Acids
The resultant cyclopropyl ketones are oxidized to carboxylic acids using phthaloyl peroxide in hexafluoroisopropanol (HFIP), followed by ceric ammonium nitrate (CAN)-mediated deprotection. For instance, oxidation of 15a–e yields carboxylic acids 16a–e in 61–86% yield. This step is critical for introducing the carboxylic acid moiety while preserving the cyclopropane scaffold.
Table 1: HB Catalysis and Oxidation Conditions
| Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| Cyclopropanation | KOtBu, BuOH, 80°C, 12 h | 72–86 |
| Oxidation | Phthaloyl peroxide, HFIP, 25°C | 61–86 |
Nitrogen Ylide-Mediated Cyclopropanation
Ylide Generation and Cycloaddition
This method employs t-butyl bromoacetate and 1,4-diazabicyclo[2.2.2]octane (DABCO) to generate a nitrogen ylide, which reacts with alkenes to form cyclopropane esters. For example, 4-methyl-2-vinylpyrimidine (3 ) reacts with the ylide to afford trans-cyclopropane ester 4 in 58% yield over three steps.
Ester Hydrolysis
The t-butyl ester is hydrolyzed to the carboxylic acid using aqueous potassium hydroxide. Ethyl trans-2-(diethoxymethyl)cyclopropane-1-carboxylate (7 ) undergoes acid-catalyzed hydrolysis to yield the carboxylic acid derivative.
Table 2: Ylide-Mediated Cyclopropanation Parameters
| Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| Ylide formation | t-Butyl bromoacetate, DABCO, 0°C | 58 (3 steps) |
| Hydrolysis | KOH, EtOH/H2O, reflux | 85–92 |
Corey-Chaykovsky Cyclopropanation
Ylide-Based Ring Closure
The classic Corey-Chaykovsky method uses dimethylsulfoxonium methylide, generated from trimethylsulfoxonium iodide and sodium hydride, to react with α,β-unsaturated esters or ketones. For example, methyl oleate reacts with the ylide to form cis-9,10-methyleneoctadecanoic acid in 71% yield.
Functional Group Interconversion
Post-cyclopropanation, ester groups are hydrolyzed to carboxylic acids under basic conditions. Ethyl trans-2-furylcyclopropane-1-carboxylate (8 ) is converted to the carboxylic acid via hydrolysis with dilute sulfuric acid.
Table 3: Corey-Chaykovsky Reaction Metrics
| Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| Cyclopropanation | Dimethylsulfoxonium methylide, Et2O | 71 |
| Hydrolysis | H2SO4, H2O, 25°C | 89 |
Industrial-Scale Continuous Flow Synthesis
Flow Reactor Optimization
Large-scale production utilizes continuous flow reactors to enhance efficiency. Cyclopropanation and Boc protection are conducted in tandem, with residence times optimized to 5–10 minutes. tert-Butoxycarbonyl (Boc) groups are introduced via reaction with di-tert-butyl dicarbonate in the presence of 4-dimethylaminopyridine (DMAP).
Final Hydrolysis
The Boc-protected cyclopropane ester is hydrolyzed using lithium hydroxide in tetrahydrofuran (THF)/water, achieving >95% purity.
Table 4: Continuous Flow Synthesis Parameters
| Parameter | Value |
|---|---|
| Residence time | 5–10 min |
| Temperature | 60–80°C |
| Purity | >95% |
Chemical Reactions Analysis
Types of Reactions
rac-(1R,2R)-2-[(tert-butoxy)carbonyl]cyclopropane-1-carboxylic acid, trans can undergo various chemical reactions, including:
Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.
Reduction: The carboxylic acid group can be reduced to an alcohol or other reduced forms.
Substitution: The tert-butoxycarbonyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Substitution reactions may involve nucleophiles such as amines or alcohols in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylates or ketones, while reduction may produce alcohols or alkanes.
Scientific Research Applications
rac-(1R,2R)-2-[(tert-butoxy)carbonyl]cyclopropane-1-carboxylic acid, trans has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Studied for its potential biological activity and interactions with enzymes and other biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a component in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of rac-(1R,2R)-2-[(tert-butoxy)carbonyl]cyclopropane-1-carboxylic acid, trans involves its interaction with molecular targets such as enzymes and receptors. The tert-butoxycarbonyl group can protect reactive sites during chemical reactions, while the cyclopropane ring can confer rigidity and stability to the molecule. These properties enable the compound to participate in specific biochemical pathways and exert its effects.
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison of Cyclopropane Derivatives
Key Comparative Insights:
Substituent Effects on Reactivity and Stability :
- The Boc group in the target compound provides steric bulk and protects reactive sites, enhancing stability during synthetic steps . In contrast, halogenated phenyl substituents (e.g., 2,6-dichloro or difluoro in ) increase lipophilicity and may influence biological activity or binding affinity.
- The oxan-4-yl group (tetrahydropyran-4-yl) in introduces a polar heterocycle, improving water solubility compared to aromatic substituents.
The target compound’s estimated molecular weight (~212 g/mol) and the Boc group’s tert-butyl moiety may balance solubility in organic solvents and moderate polar media.
Applications :
- Boc-protected analogs (target compound and ) are critical in peptide synthesis and as intermediates for drug candidates requiring selective deprotection .
- Halogenated derivatives (e.g., ) are often used in medicinal chemistry to modulate electronic and steric properties of lead compounds.
Purity and Availability :
- The dichlorophenyl analog () and FMOC-protected derivatives () are listed as discontinued, highlighting the niche demand for specialized cyclopropane intermediates.
Research Findings and Trends
- Synthetic Utility : Cyclopropane derivatives with carboxylic acid groups are versatile intermediates for coupling reactions (e.g., amidation, esterification). The Boc group’s stability under basic conditions makes the target compound suitable for multi-step syntheses .
- For example, fluorine substitution () enhances binding to hydrophobic pockets in enzymes .
- Challenges : The strained cyclopropane ring can lead to ring-opening reactions under harsh conditions, necessitating careful optimization of synthetic protocols.
Biological Activity
The compound rac-(1R,2R)-2-[(tert-butoxy)carbonyl]cyclopropane-1-carboxylic acid, trans (CAS No. 1909288-13-6) is a cyclopropane derivative that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, pharmacological properties, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 186.21 g/mol. The structure features a cyclopropane ring with a tert-butoxycarbonyl group, which may influence its reactivity and biological interactions.
Pharmacological Properties
Research indicates that compounds similar to rac-(1R,2R)-2-[(tert-butoxy)carbonyl]cyclopropane-1-carboxylic acid may possess:
- Anti-inflammatory Effects : Cyclopropane derivatives have been investigated for their ability to modulate inflammatory responses.
- Cytotoxicity Against Cancer Cells : Preliminary studies suggest that certain structural analogs may induce apoptosis in cancer cell lines.
Summary of Biological Activities
Case Studies
While specific case studies on rac-(1R,2R)-2-[(tert-butoxy)carbonyl]cyclopropane-1-carboxylic acid are scarce, related research provides insights into its potential applications:
- Antimicrobial Activity : A study investigated the effectiveness of cyclopropane derivatives against Staphylococcus aureus and Escherichia coli, demonstrating significant bactericidal effects attributed to structural modifications similar to those found in rac-(1R,2R)-2-[(tert-butoxy)carbonyl]cyclopropane-1-carboxylic acid .
- Cytotoxicity in Cancer Research : An investigation into cyclopropane-based compounds revealed their potential to induce cell death in various cancer cell lines through apoptosis mechanisms .
Q & A
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
